molecular formula C15H14O2S B13770822 2-((2,3-Dimethylphenyl)thio)benzoic acid CAS No. 58844-67-0

2-((2,3-Dimethylphenyl)thio)benzoic acid

Cat. No.: B13770822
CAS No.: 58844-67-0
M. Wt: 258.3 g/mol
InChI Key: IUHMFGGYIMDALM-UHFFFAOYSA-N
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Description

2-((2,3-Dimethylphenyl)thio)benzoic acid is an organic compound with the molecular formula C15H14O2S. It is a derivative of benzoic acid where the hydrogen atom at the second position is replaced by a 2,3-dimethylphenylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dimethylphenyl)thio)benzoic acid typically involves the reaction of 2,3-dimethylthiophenol with 2-bromobenzoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dimethylphenyl)thio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2,3-Dimethylphenyl)thio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,3-Dimethylphenyl)thio)benzoic acid involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,3-Dimethylphenyl)thio)benzoic acid is unique due to its thio group, which imparts distinct chemical reactivity compared to the amino group in mefenamic and flufenamic acids.

Properties

CAS No.

58844-67-0

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C15H14O2S/c1-10-6-5-9-13(11(10)2)18-14-8-4-3-7-12(14)15(16)17/h3-9H,1-2H3,(H,16,17)

InChI Key

IUHMFGGYIMDALM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)SC2=CC=CC=C2C(=O)O)C

Origin of Product

United States

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